3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid
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Overview
Description
3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their wide range of applications in medicinal chemistry and material science due to their unique structural characteristics .
Preparation Methods
The synthesis of 3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid typically involves multistep reactions. One common method includes the condensation of 2-aminopyridine with α-bromoacetophenone to form the imidazo[1,2-a]pyridine core. This is followed by bromination and subsequent coupling with 4-fluorobenzaldehyde.
Chemical Reactions Analysis
3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions
Scientific Research Applications
3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new therapeutic agents.
Industry: The compound is used in material science for the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, resulting in the desired biological effect .
Comparison with Similar Compounds
Similar compounds to 3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid include other imidazo[1,2-a]pyridines such as:
- 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
- 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine
- 6-Bromoimidazo[1,2-a]pyridine
These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, which can significantly affect their chemical and biological properties .
Properties
Molecular Formula |
C16H10BrFN2O2 |
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Molecular Weight |
361.16 g/mol |
IUPAC Name |
(E)-3-[6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C16H10BrFN2O2/c17-11-3-7-14-19-16(10-1-4-12(18)5-2-10)13(20(14)9-11)6-8-15(21)22/h1-9H,(H,21,22)/b8-6+ |
InChI Key |
DDRRRKAHRYREPS-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Br)/C=C/C(=O)O)F |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Br)C=CC(=O)O)F |
Origin of Product |
United States |
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